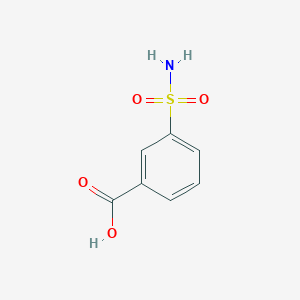

3-Sulfamoylbenzoesäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 3-sulfamoylbenzoic acid, such as 4-chloro-3-sulfamoylbenzoic acid (CSBA), involves complex chemical processes. CSBA, for instance, is synthesized from 4-chloro-3-sulfamoylbenzoate, highlighting the intricacies involved in obtaining specific sulfamoylbenzoic acid derivatives. These processes are critical for understanding the fundamental aspects of synthesizing sulfamoylbenzoic acid compounds and their derivatives for further chemical studies and applications (Kavitha et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfamoylbenzoic acid derivatives is confirmed using various analytical techniques, including single crystal X-ray diffraction and vibrational and electronic spectroscopic methods. For CSBA, X-ray diffraction analysis reveals its crystallization in a monoclinic crystal system, showcasing the detailed geometric parameters that define its structure. Such structural analyses are essential for understanding the compound's chemical behavior and reactivity (Kavitha et al., 2020).

Chemical Reactions and Properties

Sulfamoylbenzoic acid and its derivatives participate in various chemical reactions, forming complex compounds and exhibiting a range of chemical properties. These compounds have been studied for their reactivity towards different chemical agents, indicating their potential in synthesizing novel chemical structures. For example, sulfamoyl azides, derived from secondary amines and sulfonyl azide transfer agents, demonstrate the versatility of sulfamoylbenzoic acid derivatives in chemical synthesis, highlighting their reactivity and potential for creating structurally diverse molecules (Culhane & Fokin, 2011).

Wissenschaftliche Forschungsanwendungen

Radioprotektion und Anti-Apoptose-Wirkstoff

Analoga der 3-Sulfamoylbenzoesäure wurden mit spezifischer Agonistenaktivität für den LPA2-Rezeptor synthetisiert. Dieser Rezeptor vermittelt antiapoptotische und Schleimhautbarriere-schützende Wirkungen im Darm. Diese Verbindungen zeigen vielversprechende Eigenschaften beim Schutz von Zellen vor Apoptose, die durch ionisierende Strahlung induziert wird, was bei medizinischen Behandlungen mit Strahlenexposition von Vorteil sein kann .

Krebsforschung

Aufgrund ihrer antiapoptotischen Eigenschaften ist die this compound in der Krebsforschung von Interesse. Sie könnte potenziell verwendet werden, um Behandlungen zu entwickeln, die gesunde Zellen vor den Nebenwirkungen der Chemotherapie schützen und gleichzeitig den Medikamenten ermöglichen, Krebszellen anzugreifen .

Gastrointestinale Gesundheit

Der LPA2-Rezeptor, auf den die this compound abzielt, spielt eine Rolle bei der Aufrechterhaltung der Schleimhautbarriere des Darms. Forschungen in diesem Bereich könnten zu neuen Behandlungen für gastrointestinale Erkrankungen führen, die die Schleimhautintegrität beeinträchtigen .

Arzneimittelentwicklung

Als spezifischer Agonist des LPA2-Rezeptors dient die this compound als wertvolles Werkzeug in der Arzneimittelentwicklung. Sie kann verwendet werden, um die Rolle des Rezeptors in verschiedenen physiologischen Prozessen zu untersuchen und um Medikamente zu entwickeln, die seine Aktivität modulieren .

Chemischer Baustein

This compound ist als chemischer Baustein zum Kauf erhältlich, was auf ihre Verwendung in verschiedenen Anwendungen der synthetischen Chemie hinweist. Sie kann verwendet werden, um komplexe Moleküle für Forschung und Entwicklung in den Biowissenschaften herzustellen .

In-vitro-Tests

Die Verbindung hat Relevanz bei In-vitro-Tests, insbesondere im Zusammenhang mit Augenprüfmethoden. Dies deutet auf ihre potenzielle Verwendung bei Sicherheitsbewertungen und Toxizitätsstudien hin .

Safety and Hazards

3-Sulfamoylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers The relevant papers retrieved mention the synthesis of 4-chloro-3-sulfamoylbenzoic acid from 4-chloro-3-sulfamoylbenzoate , the design and synthesis of sulfamoyl benzoic acid analogues , and the use of furosemide as a new fluoroionophore for the determination of uranyl ion .

Wirkmechanismus

Target of Action

3-Sulfamoylbenzoic acid is a key component in the synthesis of certain drugs, such as indapamide . The primary target of these drugs is the enzyme Ribonucleotide Reductase (RNR) . This enzyme plays a crucial role in the conversion of ribonucleotides to 2′-deoxyribonucleotides, a process that is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .

Mode of Action

The mode of action of 3-Sulfamoylbenzoic acid is primarily through its interaction with the large subunit M1 of RNR . The sulfamoyl moiety of the compound forms strong hydrogen bonds with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . This interaction inhibits the activity of RNR, thereby affecting the synthesis of dNTPs .

Biochemical Pathways

The inhibition of RNR by 3-Sulfamoylbenzoic acid affects the biochemical pathway of de novo dNTP biosynthesis . This pathway is crucial for DNA replication and repair . By inhibiting RNR, the compound effectively disrupts this pathway, which can have significant effects on cellular processes, particularly in cancer cells that rely heavily on this pathway for proliferation .

Pharmacokinetics

In silico admet evaluations of related compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores .

Result of Action

The primary result of the action of 3-Sulfamoylbenzoic acid is the inhibition of RNR, leading to a decrease in the synthesis of dNTPs . This can lead to a disruption in DNA replication and repair, which can have significant effects on cell proliferation, particularly in cancer cells .

Eigenschaften

IUPAC Name |

3-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAETXYOXMDYNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

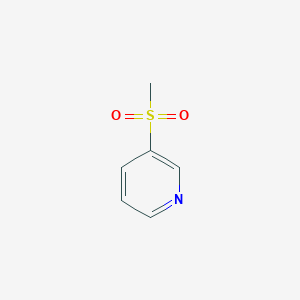

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281766 | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

636-76-0 | |

| Record name | 636-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)